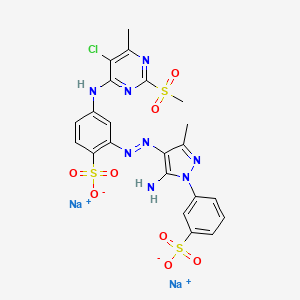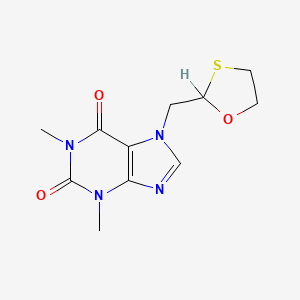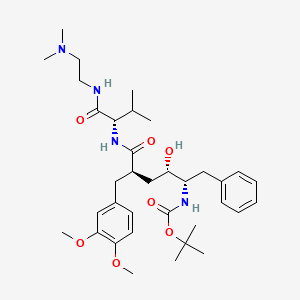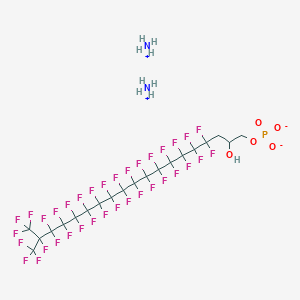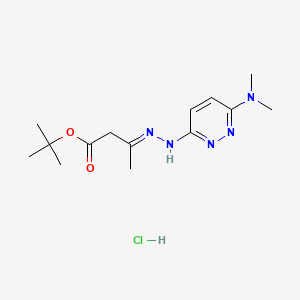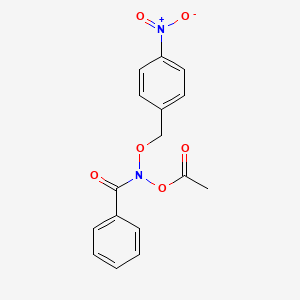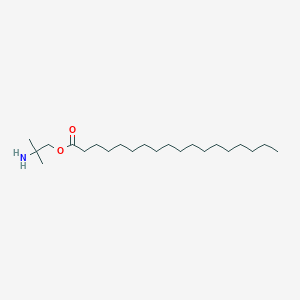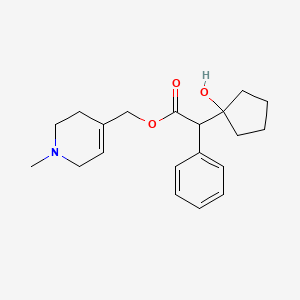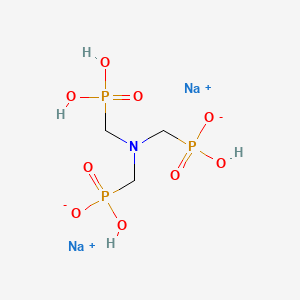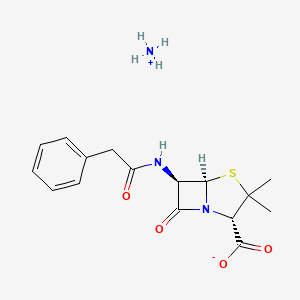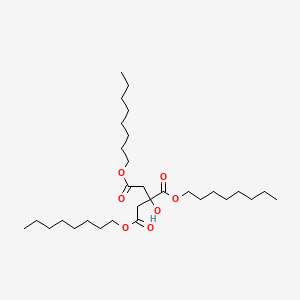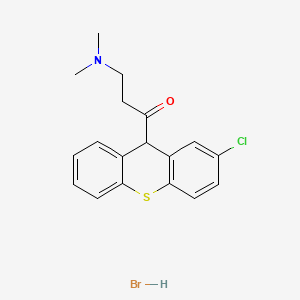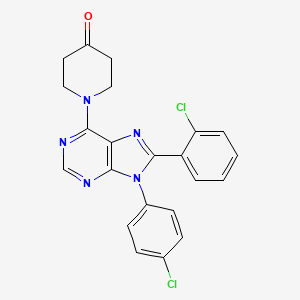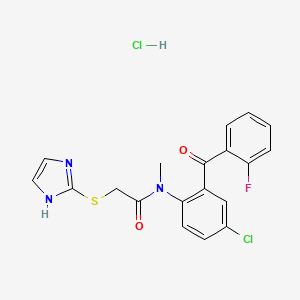
Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a combination of acetamide, imidazole, and benzoyl groups, along with chlorine and fluorine substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Benzoyl Intermediate: The initial step may involve the reaction of 2-fluorobenzoyl chloride with a suitable amine to form the benzoyl intermediate.
Introduction of the Imidazole Group: The benzoyl intermediate can then be reacted with an imidazole derivative under specific conditions to introduce the imidazole group.
Formation of the Acetamide Group: The final step may involve the reaction of the intermediate compound with acetamide under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions may occur in the presence of reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogenating agents, nucleophiles, etc.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used
科学的研究の応用
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It may be used in industrial processes, such as the production of specialty chemicals or materials.
作用機序
The mechanism of action of Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, leading to changes in their activity or function.
Pathways Involved: The compound may affect various cellular pathways, such as signaling pathways, metabolic pathways, or gene expression.
類似化合物との比較
Similar Compounds
Similar compounds to Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride may include other acetamide derivatives, imidazole derivatives, and benzoyl compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties. This may include enhanced reactivity, selectivity, or biological activity compared to similar compounds.
特性
CAS番号 |
128433-41-0 |
|---|---|
分子式 |
C19H16Cl2FN3O2S |
分子量 |
440.3 g/mol |
IUPAC名 |
N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-(1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H15ClFN3O2S.ClH/c1-24(17(25)11-27-19-22-8-9-23-19)16-7-6-12(20)10-14(16)18(26)13-4-2-3-5-15(13)21;/h2-10H,11H2,1H3,(H,22,23);1H |
InChIキー |
OOZLGHLSORTGQE-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F)C(=O)CSC3=NC=CN3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


